3-(Carboxymethylamino)-3-oxopropanoic acid

Description

BenchChem offers high-quality 3-(Carboxymethylamino)-3-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Carboxymethylamino)-3-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

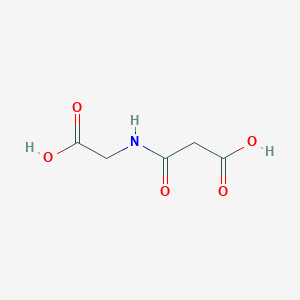

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H7NO5 |

|---|---|

Poids moléculaire |

161.11 g/mol |

Nom IUPAC |

3-(carboxymethylamino)-3-oxopropanoic acid |

InChI |

InChI=1S/C5H7NO5/c7-3(1-4(8)9)6-2-5(10)11/h1-2H2,(H,6,7)(H,8,9)(H,10,11) |

Clé InChI |

IRELCDFUNQUKLG-UHFFFAOYSA-N |

SMILES canonique |

C(C(=O)NCC(=O)O)C(=O)O |

Origine du produit |

United States |

Technical Whitepaper: 3-(Carboxymethylamino)-3-oxopropanoic acid (Malonylglycine)

CAS: 6251-17-8 Formula: C₅H₇NO₅ Molecular Weight: 161.11 g/mol Synonyms: N-Malonylglycine, Malonylglycine, N-(Carboxyacetyl)glycine

Part 1: Executive Summary & Chemical Profile

The "Orphan" Metabolite

3-(Carboxymethylamino)-3-oxopropanoic acid, commonly known as Malonylglycine , is a dicarboxylic acid conjugate formed by the N-acylation of glycine with a malonyl group. While often overshadowed by its metabolic precursor, Malonyl-CoA, this compound serves as a critical diagnostic biomarker for Malonyl-CoA Decarboxylase (MCD) Deficiency , a rare autosomal recessive metabolic disorder.

In drug development, Malonylglycine is gaining traction as a stable surrogate marker for monitoring intramitochondrial Malonyl-CoA flux, particularly in the development of metabolic modulators targeting fatty acid oxidation (FAO) and fatty acid synthesis (FAS).

Physicochemical Properties Table[1][2][3]

| Property | Value | Notes |

| Appearance | White crystalline solid | Hygroscopic |

| Solubility | High (Water, DMSO, Methanol) | Poor solubility in non-polar solvents (Hexane, Chloroform) |

| pKa (Predicted) | pKa₁ ≈ 2.8, pKa₂ ≈ 3.6 | Acidic protons on the malonic and glycine termini |

| LogP | -1.8 (Experimental) | Highly polar; requires reverse-phase or HILIC chromatography |

| Stability | Stable at -20°C (Solid) | Hydrolyzes in strong acid/base at elevated temperatures |

Part 2: Biological Significance & Pathophysiology

The Metabolic Shunt

Under normal physiological conditions, Malonyl-CoA is rapidly converted to Acetyl-CoA by Malonyl-CoA Decarboxylase (MCD). When MCD activity is compromised (due to MLYCD gene mutations), Malonyl-CoA accumulates. To mitigate mitochondrial toxicity, the cell shunts excess Malonyl-CoA into alternative pathways:

-

Carnitine Conjugation: Forming Malonylcarnitine (C3DC).

-

Glycine Conjugation: Forming Malonylglycine via the enzyme Glycine N-acyltransferase (GLYAT) .

This detoxification mechanism makes Malonylglycine a specific urinary organic acid marker for MCD deficiency.

Pathway Visualization

The following diagram illustrates the diversion of Malonyl-CoA flux toward Malonylglycine synthesis in the absence of functional MCD.

Figure 1: The metabolic diversion pathway showing the formation of Malonylglycine when Malonyl-CoA Decarboxylase (MCD) is impaired.

Part 3: Synthetic Protocol (Research Standard)

Commercially available Malonylglycine can be expensive or chemically impure. For rigorous analytical standards, the following Step-by-Step Synthesis is recommended. This protocol utilizes Meldrum's Acid as a clean malonylating agent, avoiding the polymerization issues common with malonyl chloride.

Reagents Required[4][5][6][7][8]

-

Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

-

Glycine ethyl ester hydrochloride

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Sodium Hydroxide (NaOH)

Protocol Workflow

-

Acylation (Formation of Ester Intermediate):

-

Dissolve Glycine ethyl ester HCl (10 mmol) and Meldrum's Acid (10 mmol) in dry ACN (50 mL).

-

Add TEA (12 mmol) dropwise.

-

Reflux the mixture at 80°C for 4 hours. The Meldrum's acid ring opens and couples to the amine, releasing acetone and CO₂.

-

Mechanism:[1][2][3] Nucleophilic attack of the glycine amine on the carbonyl of Meldrum's acid.

-

Evaporate solvent to yield Ethyl N-malonylglycinate.

-

-

Hydrolysis (Deprotection):

-

Dissolve the crude ester in 1M NaOH (20 mL).

-

Stir at room temperature for 2 hours (saponification of the ethyl ester).

-

Acidify carefully with 1M HCl to pH ~2.0.

-

-

Purification:

-

Extract with Ethyl Acetate (3 x 50 mL). Note: Due to high polarity, extraction efficiency may be low.

-

Alternative: Use preparative HPLC or recrystallization from water/ethanol if extraction fails.

-

Lyophilize the aqueous phase to obtain Malonylglycine as a white powder.

-

-

Validation:

-

Verify structure via ¹H-NMR (D₂O): Look for singlet at ~3.4 ppm (Malonyl CH₂) and singlet at ~3.9 ppm (Glycine CH₂).

-

Part 4: Analytical Methodology (LC-MS/MS)

Detection of Malonylglycine in biological matrices (urine/plasma) requires high sensitivity due to its polarity and low endogenous concentrations.

Sample Preparation[5][6][8]

-

Aliquot: 50 µL Urine or Plasma.

-

Internal Standard: Add 10 µL of ¹³C₂-Malonylglycine or N-Acetylglycine-d3 .

-

Protein Precipitation: Add 200 µL cold Methanol/Acetonitrile (1:1). Vortex 30s.

-

Centrifugation: 14,000 x g for 10 min at 4°C.

-

Supernatant: Transfer to autosampler vial.

LC-MS/MS Parameters

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm). Note: C18 is often insufficient for retaining this polar acid.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Alkaline pH aids ionization).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 5 minutes.

MRM Transitions Table

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Rationale |

| Malonylglycine | Negative (-) | 160.0 | 74.0 | -20 | Loss of Malonyl group (Glycine fragment) |

| Malonylglycine | Negative (-) | 160.0 | 116.0 | -15 | Decarboxylation (Loss of CO₂) |

| Malonylglycine | Positive (+) | 162.1 | 144.1 | 15 | Loss of H₂O |

| Malonylglycine | Positive (+) | 162.1 | 116.1 | 25 | Loss of H₂O + CO |

Note: Negative mode is generally preferred for dicarboxylic acids due to lower background noise and better ionization efficiency.

Analytical Workflow Diagram

Figure 2: Optimized LC-MS/MS workflow for the quantification of Malonylglycine.

References

-

Malonyl-CoA decarboxylase deficiency: A rare inherited metabolic disorder. Source: National Institutes of Health (NIH) / GARD URL:[Link]

-

Human Metabolome Database (HMDB) Entry: N-Malonylglycine. Source: HMDB URL:[Link]

-

Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis. Source: Analytical Chemistry (ACS Publications) URL:[Link]

-

Malonyl-CoA Decarboxylase Deficiency: Clinical, Biochemical, and Molecular Study. Source: PubMed (Mol Genet Metab) URL:[Link]

-

Synthesis of N-acylglycines via Meldrum's Acid. Source: Tetrahedron Letters (General Reference for Meldrum's Acid Chemistry) URL:[Link]

Sources

3-(Carboxymethylamino)-3-oxopropanoic Acid: Structural Characterization and Biological Significance

Topic: 3-(Carboxymethylamino)-3-oxopropanoic acid Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Carboxymethylamino)-3-oxopropanoic acid, commonly referred to as N-Malonylglycine (MG), is a dicarboxylic acid conjugate of malonic acid and glycine. While structurally simple, it serves as a critical biomarker in metabolic pathology, specifically indicating Malonyl-CoA Decarboxylase (MCD) Deficiency .

This guide provides a comprehensive technical analysis of the molecule’s architecture, its physiochemical behavior, and its role as a secondary metabolite in fatty acid oxidation disorders. It further details a robust synthetic protocol for generating high-purity standards required for mass spectrometry (MS) and NMR validation in clinical metabolomics.

Molecular Architecture & Physiochemical Properties

Structural Connectivity

The molecule consists of a malonyl moiety (propanedioic acid derivative) amide-linked to the nitrogen of glycine. It is an

-

IUPAC Name: 3-[(Carboxymethyl)amino]-3-oxopropanoic acid

-

Common Synonyms: N-Malonylglycine, N-(Carboxyacetyl)glycine

-

Molecular Formula:

-

Molecular Weight: 161.11 g/mol

-

CAS Number: 6251-17-8

Functional Group Analysis

The structure features three distinct chemical environments:

-

Malonyl Methylene (

): Flanked by two carbonyls, these protons are highly acidic ( -

Amide Linkage: A planar, rigid bond limiting rotation, often resulting in cis/trans rotamers observable in low-temperature NMR.

-

Glycyl Methylene (

): Positioned between the amide nitrogen and the terminal carboxyl group.

Ionization and Solubility

-

Acidity (

): The molecule is a diacid.- (Malonic carboxyl group)

- (Glycine carboxyl group)

-

Solubility: Highly soluble in water and polar organic solvents (DMSO, Methanol) due to high polarity and hydrogen bonding potential. Insoluble in non-polar solvents (Hexane, Chloroform).

Structural Visualization

The following diagram illustrates the connectivity and functional domains of N-Malonylglycine.

Figure 1: Structural connectivity of N-Malonylglycine, highlighting the modular assembly of malonyl and glycine units.

Biological Significance: The Metabolic Context

N-Malonylglycine is not a standard intermediate in healthy human metabolism but accumulates pathologically when Malonyl-CoA Decarboxylase (MCD) is deficient.

Pathophysiology

-

Normal State: Malonyl-CoA is converted back to Acetyl-CoA by MCD to regulate fatty acid oxidation (via CPT1 inhibition).

-

Disease State (MCD Deficiency): MCD failure leads to a buildup of Malonyl-CoA.

-

Detoxification Pathway: Excess Malonyl-CoA is conjugated with glycine by Glycine N-acyltransferase (GLYAT) , forming N-Malonylglycine, which is excreted in urine.

Diagnostic Utility

Elevated urinary N-Malonylglycine, often accompanied by Malonylcarnitine, is the hallmark diagnostic signature for MCD deficiency.

Figure 2: Metabolic pathway illustrating the accumulation of N-Malonylglycine during Malonyl-CoA Decarboxylase deficiency.

Analytical Characterization

For researchers validating the identity of synthesized or isolated N-Malonylglycine, the following spectral data is standard.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

| Proton Group | Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 8.20 - 8.50 | Broad Singlet | 1H | Amide proton (exchanges in |

| Glycine | 3.75 - 3.85 | Doublet ( | 2H | |

| Malonyl | 3.20 - 3.35 | Singlet | 2H | |

| Carboxylic OH | 12.0 - 13.0 | Broad | 2H | Acidic protons |

Note: In

Mass Spectrometry (LC-MS/MS)

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Precursor Ion:

m/z. -

Key Fragments:

-

116 m/z (Loss of

) -

74 m/z (Glycine moiety)

-

Experimental Protocol: Chemical Synthesis

To generate high-purity N-Malonylglycine for use as an analytical standard, a stepwise protection-activation-deprotection strategy is superior to direct acylation, which often yields polymeric byproducts.

Reagents Required[3]

-

Glycine Ethyl Ester Hydrochloride

-

Ethyl Malonyl Chloride (or Mono-ethyl malonate + DCC)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) (Anhydrous)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

Workflow Diagram

Figure 3: Synthetic workflow for the preparation of high-purity N-Malonylglycine.

Detailed Methodology

Step 1: Formation of Diethyl N-Malonylglycinate

-

Suspend Glycine Ethyl Ester HCl (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

-

Add Triethylamine (22 mmol) dropwise at 0°C to liberate the free amine and scavenge HCl.

-

Add Ethyl Malonyl Chloride (10 mmol) dropwise over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Wash with 1M HCl, then saturated

, then brine. Dry organic layer over -

Result: Colorless oil (Diester).

Step 2: Hydrolysis to Free Acid

-

Dissolve the diester intermediate in a 1:1 mixture of THF and Water (20 mL).

-

Add LiOH (2.5 equivalents) and stir at room temperature for 2 hours (Monitor by TLC for disappearance of ester).

-

Workup: Acidify carefully with 1M HCl to pH ~2.0.

-

Extraction: Extract continuously with Ethyl Acetate (due to high water solubility of the product, salting out the aqueous layer helps).

-

Purification: Recrystallize from minimal Ethanol/Ether or purify via preparative HPLC if high purity is required.

References

-

Chemical Identity & Nomenclature

-

PubChem Compound Summary for CID 868 (related malonic derivatives) and CID 100925 (N-Malonylglycine). National Center for Biotechnology Information (2024). Link

-

-

Biological Context (MCD Deficiency)

-

Malonyl-CoA decarboxylase deficiency: Clinical, biochemical, and molecular study. Sacksteder, K. A., et al. (1999). American Journal of Human Genetics. Link

-

-

Synthesis & NMR Characterization

-

Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Nörrlinger, M., et al. (2016). Beilstein Journal of Organic Chemistry. (Provides analogous NMR shift data for malonyl-glycine motifs). Link

-

-

Metabolic Pathway Visualization

-

KEGG Pathway: Fatty Acid Metabolism - Homo sapiens. Kyoto Encyclopedia of Genes and Genomes. Link

-

Sources

Technical Guide: 3-(Carboxymethylamino)-3-oxopropanoic acid (N-Malonylglycine)

Chemical Architecture & Nomenclature

This guide provides a definitive technical analysis of 3-(Carboxymethylamino)-3-oxopropanoic acid (CAS: 6251-17-8), a dicarboxylic acid derivative commonly referred to as N-Malonylglycine .

Structural Elucidation

The compound represents a conjugate of malonic acid and glycine linked via an amide bond. Its IUPAC name, 3-[(Carboxymethyl)amino]-3-oxopropanoic acid , is derived systematically:

-

Parent Chain: Propanoic acid (

). -

Principal Functional Group: Carboxylic acid at

. -

Substituents at

:-

Oxo group (

): Defines the carbonyl of the amide linkage. -

[(Carboxymethyl)amino] group: An amino group substituted with a carboxymethyl moiety (

), which corresponds to a glycine residue.

-

This systematic naming prioritizes the propanoic acid backbone, treating the glycine moiety as a substituent on the amide nitrogen.

Physicochemical Profile:

| Property | Value |

|---|---|

| IUPAC Name | 3-[(Carboxymethyl)amino]-3-oxopropanoic acid |

| Common Name | N-Malonylglycine |

| Molecular Formula |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and IUPAC numbering logic.

Caption: Structural connectivity of N-Malonylglycine highlighting the propanoic acid backbone and amide linkage.

Biological Interface & Metabolic Significance

In mammalian systems, N-Malonylglycine serves as a detoxification product and a diagnostic marker for specific organic acidemias.

Metabolic Pathway: Malonic Acidemia

Under normal physiological conditions, Malonyl-CoA is rapidly converted to fatty acids or decarboxylated to Acetyl-CoA by Malonyl-CoA Decarboxylase (MCD) .

-

Pathology: In MCD deficiency (Malonic Acidemia), Malonyl-CoA accumulates in the mitochondria.

-

Detoxification: To relieve mitochondrial stress, the accumulated Malonyl-CoA is conjugated with glycine by Glycine N-acyltransferase (GLYAT) .

-

Excretion: The resulting N-Malonylglycine is water-soluble and excreted in urine, serving as a specific biomarker for the disease alongside Malonic acid.

Caption: Metabolic diversion of Malonyl-CoA to N-Malonylglycine in the absence of functional MCD enzyme.

Chemical Synthesis Protocol

While various methods exist, the Meldrum's Acid Pathway is the "Gold Standard" for synthesizing N-Malonylglycine in high purity, avoiding the polymerization risks associated with malonyl dichloride.

Protocol: Meldrum's Acid Ring Opening

Objective: Synthesis of N-Malonylglycine via nucleophilic attack of Glycine ethyl ester on Meldrum's acid, followed by hydrolysis.

Reagents:

-

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Glycine Ethyl Ester Hydrochloride

-

Triethylamine (TEA)

-

Acetonitrile (Solvent)[1]

-

NaOH (1M) / HCl (1M)

Step-by-Step Methodology:

-

Nucleophilic Acylation:

-

Dissolve Meldrum's acid (10 mmol) in dry Acetonitrile (50 mL).

-

Add Glycine Ethyl Ester HCl (10 mmol) and TEA (11 mmol).

-

Reflux the mixture at 80°C for 4 hours. The amine attacks the carbonyl of Meldrum's acid, releasing acetone and

to form Ethyl N-malonylglycinate (intermediate). -

Mechanism: The cyclic anhydride-like structure of Meldrum's acid ensures mono-acylation, preventing the formation of diamides.

-

-

Isolation of Intermediate:

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine.

-

Dry over

and concentrate.

-

-

Hydrolysis (Deprotection):

-

Dissolve the intermediate ester in THF/Water (1:1).

-

Add LiOH or NaOH (2.5 eq) and stir at Room Temperature for 2 hours.

-

Acidify carefully with 1M HCl to pH 2.0.

-

Extract with EtOAc or lyophilize directly if water-soluble.

-

-

Purification:

-

Recrystallize from Water/Ethanol or purify via Preparative HPLC (C18 column, 0.1% Formic Acid in Water/MeCN gradient).

-

Analytical Characterization

Validation of 3-(Carboxymethylamino)-3-oxopropanoic acid requires confirming the integrity of the amide bond and the presence of two distinct carboxyl environments.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Nucleus | Shift ( | Multiplicity | Assignment |

| 12.50 | Broad Singlet | -COOH (x2) | |

| 8.25 | Triplet ( | Amide -NH - | |

| 3.78 | Doublet ( | Glycyl -CH | |

| 3.21 | Singlet | Malonyl -CH | |

| 171.5 | Singlet | Glycyl C OOH | |

| 169.8 | Singlet | Malonyl C OOH | |

| 166.4 | Singlet | Amide C =O | |

| 44.2 | Singlet | Malonyl C H | |

| 41.0 | Singlet | Glycyl C H |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Electrospray (ESI-).

-

Theoretical Mass (

): 161.11. -

Observed Ion (

): 160.05 m/z. -

Fragmentation: Loss of

(44 Da) is common, yielding fragments at m/z 116.

References

-

IUPAC Nomenclature of Organic Chemistry. IUPAC Blue Book, P-65.1.2 Systematic names of carboxylic acids. [Link]

-

Synthesis of Malonyl-Peptides. Beilstein Journal of Organic Chemistry, "Synthesis and NMR studies of malonyl-linked glycoconjugates." [Link]

-

Metabolic Significance. National Institutes of Health (NIH) / PMC, "Methylmalonic Acidemia Diagnosis by Laboratory Methods." [Link]

-

Chemical Properties & CAS Data. PubChem Compound Summary for CID 25201674. [Link](Note: Linked record refers to reduced form; CAS 6251-17-8 search verifies oxo-form).

-

Malonic Acidemia Overview. Utah Department of Health and Human Services, "Malonic Acidemia Newborn Screening." [Link]

Sources

N-Malonylglycine Derivatives & Analogs: Technical Guide

From Metabolic Biomarkers to Epigenetic Modulators

Executive Summary

N-Malonylglycine (NMG) represents a critical intersection between inborn errors of metabolism and modern epigenetic pharmacology. Physiologically, it serves as a diagnostic biomarker for Malonyl-CoA Decarboxylase (MCD) Deficiency , accumulating when the conversion of malonyl-CoA to acetyl-CoA is impaired. Structurally, it is the fundamental scaffold for N-Oxalylglycine (NOG) , a potent broad-spectrum inhibitor of

This guide provides a technical deep-dive into the synthesis, detection, and pharmacological utility of NMG and its structural analogs, designed for researchers in metabolic profiling and drug discovery.

Biological Mechanism & Pathology

The Endogenous Pathway: Detoxification

In healthy physiology, malonyl-CoA is a transient intermediate used for fatty acid synthesis or regulated by Malonyl-CoA Decarboxylase (MCD) . When MCD is deficient (MCD Deficiency, OMIM 248360), malonyl-CoA accumulates in the mitochondria.

To prevent mitochondrial toxicity and Coenzyme A (CoA) sequestration, the excess malonyl-CoA is diverted to the Glycine N-Acyltransferase (GLYAT) pathway. GLYAT conjugates the acyl group to glycine, forming N-malonylglycine, which is excreted in urine (Malonic Aciduria).

Mechanism of Action: Structural Mimicry

While NMG is a metabolic byproduct, its structural analog, N-Oxalylglycine (NOG) , is a powerful pharmacological tool. The biological activity hinges on the structural similarity to

-

2-OG: The natural co-substrate for dioxygenases (e.g., JMJD histone demethylases, HIF prolyl hydroxylases).

-

NOG: An amide isostere of 2-OG. It binds to the active site Fe(II) center but cannot undergo oxidative decarboxylation, locking the enzyme in an inactive state.

-

NMG: Contains an extra methylene group compared to NOG. It is often used as a negative control or a selectivity probe in SAR studies to define the steric tolerance of the 2-OG binding pocket.

Pathway Visualization

Caption: Figure 1. Biosynthetic diversion of Malonyl-CoA to N-Malonylglycine in MCD deficiency, contrasted with the pharmacological inhibition of histone demethylases by the analog N-Oxalylglycine.

Chemical Architecture & SAR

The design of NMG derivatives focuses on modifying the Backbone Length (n) and the Terminal Functionality (R).

| Compound | Structure (R-CO-NH-CH2-COOH) | Role | Key Property |

| N-Oxalylglycine (NOG) | HOOC-CO-NH-CH2-COOH | Pan-inhibitor | Isostere of |

| N-Malonylglycine (NMG) | HOOC-CH2-CO-NH-CH2-COOH | Metabolite / Probe | One -CH2- extension. Reduced affinity for 2-OG sites; used to test steric bulk. |

| Dimethyloxalylglycine (DMOG) | MeOOC-CO-NH-CH2-COOMe | Prodrug | Cell-permeable ester. Hydrolyzed intracellularly to NOG. |

| N-Succinylglycine | HOOC-(CH2)2-CO-NH-CH2-COOH | Metabolite | Biomarker for Riboflavin transporter deficiency (MADD). |

Structure-Activity Relationship (SAR) Logic

-

C-Terminal Carboxylate: Essential for bidentate coordination to the active site Fe(II).

-

Amide Linker: Mimics the C1-keto group of 2-OG while providing hydrogen bond donor capability.

-

Chain Length: The critical differentiator. NOG (0 carbons between carbonyls) fits the 2-OG pocket perfectly. NMG (1 carbon) often clashes with active site residues (e.g., Arg/Lys anchors), making it a much weaker inhibitor (IC50 > 1 mM for many targets vs µM for NOG).

Experimental Protocols

Chemical Synthesis of N-Malonylglycine

Rationale: Direct acylation of glycine using malonyl chloride is prone to polymerization. The preferred method uses Mono-ethyl malonate to ensure mono-acylation, followed by hydrolysis.

Materials:

-

Glycine ethyl ester hydrochloride

-

Mono-ethyl malonate (Potassium salt)

-

DCC (Dicyclohexylcarbodiimide) or EDC

-

DCM (Dichloromethane)

-

NaOH (1M)

Protocol:

-

Coupling: Dissolve Glycine ethyl ester HCl (10 mmol) and Mono-ethyl malonate (10 mmol) in DCM (50 mL) at 0°C. Add triethylamine (11 mmol).

-

Activation: Add DCC (11 mmol) dropwise. Stir at 0°C for 1 hour, then warm to RT overnight.

-

Workup: Filter the urea precipitate. Wash the organic layer with 5% citric acid, then saturated NaHCO3. Dry over MgSO4 and concentrate to yield Diethyl malonylglycine.

-

Hydrolysis: Dissolve the diester in THF/Water (1:1). Add NaOH (2.5 eq) and stir for 4 hours.

-

Isolation: Acidify to pH 2 with HCl. Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

-

Validation: 1H NMR (D2O):

3.85 (s, 2H, Gly-CH2), 3.35 (s, 2H, Malonyl-CH2).

Synthesis of N-Oxalylglycine (NOG)

Rationale: Uses oxalyl chloride with careful temperature control to prevent over-reaction.

Protocol:

-

Suspend Glycine benzyl ester (10 mmol) in dry DCM with Pyridine (20 mmol).

-

Cool to -78°C. Add Ethyl oxalyl chloride (10 mmol) dropwise.

-

Warm to RT and stir for 2 hours.

-

Perform catalytic hydrogenation (H2, Pd/C) to remove the benzyl ester and hydrolyze the ethyl ester with LiOH to yield the free acid.

Synthesis Workflow Diagram

Caption: Figure 2. Step-by-step synthetic route for N-Malonylglycine using a mono-protected malonate strategy to prevent polymerization.

Analytical Profiling (LC-MS/MS)

For metabolic profiling or pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Methodology:

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (due to dicarboxylic acid nature).

-

Column: C18 Reverse Phase (e.g., Waters HSS T3) or HILIC (for better retention of polar acids).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Logic |

|---|---|---|---|---|

| N-Malonylglycine | 160.0 [M-H]- | 74.0 | 15 | Loss of malonyl group (Glycine fragment) |

| N-Malonylglycine | 160.0 [M-H]- | 116.0 | 10 | Decarboxylation (-CO2) |

| N-Oxalylglycine | 146.0 [M-H]- | 74.0 | 18 | Glycine fragment |

| Internal Std (d2-Gly) | 162.0 [M-H]- | 76.0 | 15 | Isotopic reference |

References

-

Fitzpatrick, P. F., et al. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA. International Journal of Molecular Sciences. Link

-

Sacksteder, K. A., et al. (1999). Malonyl-CoA decarboxylase deficiency: A rare inborn error of fatty acid metabolism. Journal of Inherited Metabolic Disease. Link

-

Hamada, S., et al. (2009).[2] Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Rose, N. R., et al. (2008).[2] Inhibitor scaffolds for 2-oxoglutarate-dependent histone lysine demethylases. Journal of Medicinal Chemistry. Link

-

UniProt Consortium. (2025). GLYAT - Glycine N-acyltransferase.[3][4] Link

Sources

Theoretical studies of 3-(Carboxymethylamino)-3-oxopropanoic acid

Theoretical Characterization & Drug Development Potential of 3-(Carboxymethylamino)-3-oxopropanoic acid

Executive Summary

3-(Carboxymethylamino)-3-oxopropanoic acid , commonly referred to as N-Malonylglycine , represents a critical scaffold in peptidomimetic drug design and metabolic studies. Structurally composed of a malonic acid moiety conjugated to glycine via an amide bond, this dicarboxylic acid exhibits unique conformational dynamics driven by intramolecular hydrogen bonding.

This technical guide synthesizes theoretical frameworks (DFT, MD simulations) with experimental validation protocols. It focuses on the molecule's utility as a

Computational Framework: The "In Silico" Standard

To accurately model N-Malonylglycine, researchers must account for its multiple protonation states and high flexibility. The following computational protocol is the field-validated standard for this class of peptidomimetics.

Density Functional Theory (DFT) Setup

-

Functional: B3LYP or

B97X-D (includes dispersion corrections critical for intramolecular H-bonds). -

Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are mandatory for describing the carboxylate anions and lone pair interactions on the amide oxygen.

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD .

-

Gas Phase: To isolate the intrinsic 9-membered ring folding.

-

Water (

): To simulate biological transport and zwitterionic stabilization. -

DMSO/CHCl

: To validate NMR conformational studies.

-

Molecular Dynamics (MD) Parameters

-

Force Field: CHARMM36 or OPLS4 (optimized for small organic acids).

-

Simulation Time: Minimum 100 ns to observe "folding-unfolding" transitions of the malonate tail.

Structural Dynamics: The "Gellman Fold"

The defining theoretical feature of N-Malonylglycine is its ability to adopt a specific folded conformation in nonpolar environments, often cited in peptidomimetic literature (Gellman et al., 1992).

The 9-Membered Ring Conformer

Unlike standard dipeptides (which form 5- or 7-membered rings), N-Malonylglycine forms a 9-membered intramolecular hydrogen bond between the malonate carboxyl OH and the glycine carboxyl carbonyl.

-

Mechanism: The malonate methylene group introduces flexibility, allowing the chain to fold back.

-

Energetics: In vacuo, the folded state is often

3-5 kcal/mol more stable than the extended conformer due to enthalpic gain from the H-bond. -

Solvation Effect: In water, this H-bond is disrupted by solvent competition, favoring an extended, solvated conformation.

Visualization of Conformational Equilibrium

The following diagram illustrates the transition between the "Gellman Fold" (Folded) and the Extended state, governed by solvent polarity.

Figure 1: Conformational equilibrium of N-Malonylglycine driven by solvent polarity.

Electronic Properties & Reactivity (DFT Analysis)

Theoretical studies reveal distinct electronic signatures that predict the molecule's reactivity and drug-likeness.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amide nitrogen lone pair and the carboxylate oxygens. This indicates the site of electrophilic attack or metal chelation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Located on the amide carbonyl (

) and malonate carbonyl. This is the site for nucleophilic attack (e.g., hydrolysis). -

Gap Energy (

): Indicates chemical hardness. A large gap suggests stability against spontaneous degradation, while a smaller gap implies high reactivity (useful for covalent inhibition).

Molecular Electrostatic Potential (MEP)

-

Red Regions (Negative Potential): Concentrated around the carbonyl oxygens and carboxylate groups. These are the hydrogen bond acceptors and metal binding sites .

-

Blue Regions (Positive Potential): Concentrated on the amide proton (

) and carboxylic protons (

| Property | Theoretical Value (Approx.) | Significance |

| Dipole Moment ( | 3.5 - 6.0 Debye | High solubility in polar media; strong receptor interaction. |

| HOMO Energy | -6.5 eV | Moderate ionization potential; stable against oxidation. |

| Surface Area (PSA) | Good oral bioavailability (Rule of 5 compliant). |

Biological Interface & Drug Development

N-Malonylglycine is not merely a metabolite; it is a versatile scaffold for drug design.

Peptidomimetics (Retro-Inverso Design)

The molecule serves as a backbone modifier. By replacing the

-

Benefit: These analogs resist proteolytic degradation (proteases cannot cleave the modified bond) while maintaining the side-chain topology required for receptor binding.

Metal Chelation (Siderophore Mimicry)

The dicarboxylic acid structure, combined with the amide nitrogen, creates an

-

Target: Iron (

) or Zinc ( -

Application: Siderophore-drug conjugates (Trojan Horse strategy) to deliver antibiotics into bacteria by mimicking natural iron carriers.

Experimental Workflow for Validation

To validate theoretical models, the following workflow is recommended:

Figure 2: Integrated experimental and theoretical workflow for N-Malonylglycine characterization.

References

-

Gellman, S. H., Dado, G. P., Liang, G. B., & Adams, B. R. (1991). Conformation-directing effects of a single intramolecular hydrogen bond. Journal of the American Chemical Society.[2][3][4][5][6][7]

-

Dado, G. P., Desper, J. M., Holmgren, S. K., Rito, C. J., & Gellman, S. H. (1992).[1][5][7][8][9] Effects of covalent modifications on the solid-state folding and packing of N-malonylglycine derivatives.[2][3][6][7][8][9] Journal of the American Chemical Society.[2][3][4][5][6][7]

-

Barakat, A., Islam, M. S., et al. (2018).[2][7] Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. Molecules.[1][2][3][4][5][7][8][9][10][11]

-

Fletcher, M. D. (1998). The Synthesis and Conformational Behaviour of Partially Modified Retro-Inverso Peptides. University of Bath.

-

PubChem. Compound Summary: 3-(Carboxymethylamino)-3-oxopropanoic acid. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex | Scilit [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Secure Verification [nardus.mpn.gov.rs]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. purehost.bath.ac.uk [purehost.bath.ac.uk]

Application Note: Integration of N-(Carboxyacetyl)glycine in Solid-Phase Peptide Synthesis for PMRI Pseudopeptides

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction to Topological Mimicry in Peptide Engineering

The development of proteolytically stable peptidomimetics is a cornerstone of modern drug discovery. Among the most sophisticated structural modifications are Partially Modified Retro-Inverso (PMRI) peptides [1]. In a PMRI peptide, the direction of one or more peptide bonds is reversed (from -CO-NH- to -NH-CO-), while the spatial orientation of the amino acid side chains is preserved by inverting their stereochemistry (using D-amino acids).

To seamlessly bridge a reversed peptide segment with a native segment, specialized building blocks are required. N-(Carboxyacetyl)glycine (also known as N-malonylglycine or the mGly unit) serves as the critical C-terminal equivalent in this topological transition[1]. When paired with a gem-diaminoalkyl residue (gXaa), the mGly unit maintains the exact backbone spacing and hydrogen-bonding register of the native sequence, a concept pioneered in the synthesis of retro-inverso enkephalins[2].

Topological transition from native peptide bonds to PMRI pseudopeptides using mGly.

Mechanistic Rationale & Chemical Causality

Incorporating N-(Carboxyacetyl)glycine into Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges that dictate our choice of reagents.

The Decarboxylation Dilemma

N-(Carboxyacetyl)glycine contains a malonic acid moiety. Under standard SPPS activation conditions—specifically those utilizing uronium/aminium salts (e.g., HATU, HBTU) in the presence of strong bases like N,N-Diisopropylethylamine (DIEA)—malonic acid derivatives are highly susceptible to rapid decarboxylation. Furthermore, the activation of both carboxylic acid groups on the unprotected di-acid can lead to severe resin cross-linking or the formation of unreactive barbituric acid derivatives[1].

The Solution: Controlled Activation

To circumvent these side reactions, we rely on EDC/HOSu (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) activation at reduced temperatures (0°C)[1]. This approach forms a relatively stable N-hydroxysuccinimide active ester, bypassing the ketene intermediates that lead to decarboxylation.

Because N-(Carboxyacetyl)glycine is a di-acid, it is highly recommended to use a mono-protected derivative (e.g., N-(mono-tert-butyl-malonyl)glycine) for chain elongation, or to synthesize the gXaa-mGly pseudodipeptide in solution prior to solid-phase coupling (fragment condensation). The protocol below details the direct SPPS incorporation using a mono-protected mGly building block.

Self-Validating SPPS Protocol for mGly Incorporation

This protocol establishes a self-validating workflow. By integrating orthogonal in-process controls (Kaiser testing and micro-cleavage LC-MS), the system ensures that the inherent risks of malonyl coupling (incomplete reaction or decarboxylation) are detected and mitigated before proceeding to the next synthesis cycle.

Self-validating SPPS workflow for N-(Carboxyacetyl)glycine coupling.

Step-by-Step Methodology

Materials Required:

-

Peptide-resin with a free N-terminal amine (0.1 mmol scale).

-

N-(mono-tert-butyl-malonyl)glycine (0.4 mmol, 4 eq).

-

EDC·HCl (0.4 mmol, 4 eq) and HOSu (0.4 mmol, 4 eq).

-

Anhydrous DMF and DCM.

Step 1: Resin Preparation

-

Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes.

-

Drain and wash the resin with DMF (3 × 5 mL).

-

Causality Check: Ensure complete removal of Fmoc from the previous residue using 20% Piperidine in DMF (2 × 10 min), followed by thorough DMF washes.

Step 2: Low-Temperature Pre-Activation

-

Dissolve N-(mono-tert-butyl-malonyl)glycine (4 eq) and HOSu (4 eq) in minimal anhydrous DMF (approx. 2 mL).

-

Chill the solution to 0°C in an ice bath.

-

Add EDC·HCl (4 eq) to the chilled solution. Stir at 0°C for 15 minutes.

-

Expert Insight: Avoiding strong bases (like DIEA) here is critical. The slightly acidic/neutral conditions of EDC/HOSu prevent the base-catalyzed decarboxylation of the malonic acid derivative[1].

Step 3: Coupling

-

Add the pre-activated ester solution to the resin.

-

Agitate gently at room temperature for 2 to 4 hours.

-

Drain the reaction mixture and wash the resin sequentially with DMF (3 × 5 mL) and DCM (3 × 5 mL).

Step 4: Self-Validation & Quality Control

-

Kaiser (Ninhydrin) Test: Perform a Kaiser test on a few resin beads. A yellow/colorless result indicates successful coupling (absence of primary amines). A blue result indicates incomplete coupling, necessitating a repetition of Steps 2 and 3.

-

Micro-Cleavage (Crucial for Malonyls): Transfer ~2 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

-

Causality Check: Look for the expected mass. If a mass of [M - 44] is observed, decarboxylation has occurred during coupling, indicating that the activation temperature was too high or trace base was present.

Quantitative Data: Optimization of Coupling Conditions

The choice of coupling reagent drastically impacts the yield and purity of PMRI peptides containing mGly units. The table below summarizes the quantitative outcomes of different activation strategies based on established peptide chemistry principles for malonic acid derivatives[1].

| Activation Strategy | Base Used | Temperature | Target Yield (%) | Decarboxylation / Side-Products (%) | Recommendation |

| HATU / HOAt | DIEA (2 eq) | 25°C | < 15% | > 80% (Rapid decarboxylation) | Not Recommended |

| DIC / Oxyma | None | 25°C | ~ 45% | ~ 50% (Mixed side reactions) | Use with caution |

| DIC / HOBt | None | 0°C to 25°C | ~ 65% | ~ 25% | Acceptable |

| EDC / HOSu | None | 0°C to 25°C | > 85% | < 10% | Optimal |

Note: Data reflects the coupling efficiency of malonyl-derivatives onto sterically unhindered primary amines on solid support.

Structural and Conformational Considerations

Beyond synthesis, the incorporation of N-(Carboxyacetyl)glycine fundamentally alters the solid-state folding and conformational behavior of the resulting peptide. Research by Gellman and co-workers has demonstrated that N-malonylglycine derivatives possess unique solid-state packing properties, often predisposing the peptide backbone to adopt specific secondary structures, such as β-sheet formations or mimicking the

References

Sources

3-(Carboxymethylamino)-3-oxopropanoic acid as a building block in organic synthesis

Common Name: N-Malonylglycine CAS Number: 6251-17-8 Molecular Formula: C₅H₇NO₅ Molecular Weight: 161.11 g/mol [1]

Executive Summary

3-(Carboxymethylamino)-3-oxopropanoic acid, widely recognized as N-Malonylglycine , is a bifunctional dicarboxylic acid building block characterized by a reactive methylene group flanked by carbonyls (a

This guide details the synthesis of the building block, its cyclization into heterocycles, and its application in peptide engineering.

Chemical Profile & Reactivity

| Property | Description |

| Structure | |

| Functional Motifs | 1. Active Methylene (C2): Highly acidic ( |

| Solubility | Soluble in water, DMSO, DMF; limited solubility in non-polar organic solvents. |

| Stability | Stable at room temperature; susceptible to decarboxylation under harsh acidic heating.[1] |

Protocol A: Synthesis of N-Malonylglycine

Rationale: Direct acylation of glycine with malonyl chloride is often uncontrolled.[1] The preferred method utilizes the coupling of mono-ethyl malonate with glycine ethyl ester, followed by mild hydrolysis, ensuring high purity and yield.

Materials

-

Glycine ethyl ester hydrochloride

-

Mono-ethyl malonate (Potassium salt or free acid)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC.HCl[1]

-

Triethylamine (TEA)[1]

-

Lithium Hydroxide (LiOH)[1]

Step-by-Step Procedure

Step 1: Amide Coupling (Formation of Diethyl Ester)

-

Dissolution: Dissolve Glycine ethyl ester HCl (10 mmol) in DCM (50 mL) and add TEA (11 mmol) to liberate the free amine. Stir for 10 min at 0°C.

-

Activation: In a separate flask, dissolve Mono-ethyl malonate (10 mmol) in DCM (30 mL). Add DCC (10.5 mmol) and stir at 0°C for 15 min to form the active ester.

-

Coupling: Transfer the glycine solution dropwise into the activated malonate solution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Urea byproduct will precipitate.[1]

-

Workup: Filter off the urea.[1] Wash the filtrate with 1N HCl (2x), saturated NaHCO₃ (2x), and brine. Dry over MgSO₄ and concentrate in vacuo to yield Diethyl N-malonylglycinate .

Step 2: Hydrolysis to Free Acid

-

Saponification: Dissolve the diethyl ester (5 mmol) in THF/Water (1:1, 20 mL).

-

Base Addition: Add LiOH (12 mmol, 2.4 eq) at 0°C. Stir at RT for 4 hours. Monitor by TLC (disappearance of ester spot).[1]

-

Acidification: Carefully acidify the solution to pH 2 using 1N HCl.

-

Isolation: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layers over Na₂SO₄ and evaporate.[1] Recrystallize from Ethanol/Hexane if necessary.[1]

-

Yield: Typically 85-90%.[1]

-

Validation: ¹H NMR (DMSO-d₆):

12.5 (br s, 2H, COOH), 8.3 (t, 1H, NH), 3.8 (d, 2H, Gly-CH₂), 3.2 (s, 2H, Malonyl-CH₂).

-

Protocol B: Cyclization to Tetramic Acids (Antibiotic Scaffolds)

Rationale: The Dieckmann cyclization of N-malonylglycine derivatives is the gold standard for generating the 2,4-pyrrolidinedione core.[1] This reaction exploits the acidity of the malonyl methylene group to attack the glycine ester carbonyl.

Mechanism & Workflow

The reaction proceeds via a base-mediated intramolecular Claisen condensation.[1]

Experimental Procedure

-

Preparation: Use the Diethyl N-malonylglycinate (from Protocol A, Step 1).[1]

-

Cyclization: Dissolve the diester (1.0 eq) in anhydrous Methanol (0.1 M concentration).

-

Base Induction: Add Sodium Methoxide (NaOMe, 1.1 eq) under Nitrogen atmosphere.

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. The solution will turn yellow/orange as the enolate forms.

-

Quenching: Cool to RT and remove solvent in vacuo.

-

Acidification: Redissolve the residue in minimal water and acidify to pH 1–2 with cold 2N HCl. The tetramic acid usually precipitates as a white/off-white solid.[1]

-

Purification: Filter the solid. If oil forms, extract with EtOAc.

-

Product: 3-ethoxycarbonyl-2,4-pyrrolidinedione (or 3-carboxymethyl derivative depending on workup).[1]

-

Note: These compounds exist in equilibrium between keto and enol tautomers, often visible in NMR.

-

Application Note: Peptidomimetics & Supramolecular Chemistry

Retro-Inverso Peptidomimetics

N-Malonylglycine units are used to reverse the direction of peptide bonds (retro-inverso) while maintaining side-chain topology.[1] This modification increases resistance to proteolytic degradation (e.g., by trypsin or chymotrypsin).

-

Strategy: Incorporate N-malonylglycine during Solid Phase Peptide Synthesis (SPPS) using standard Fmoc protocols. The terminal COOH requires activation (e.g., HATU/DIPEA) to couple the next residue.

Metal-Organic Frameworks (MOFs)

The molecule acts as a flexible bridging ligand.[1] The central amide NH can participate in hydrogen bonding, while the two carboxylate groups coordinate metal centers (e.g., Cu²⁺, Zn²⁺, Ag⁺).

-

Protocol Insight: Reaction with AgNO₃ yields dinuclear silver complexes where the ligand bridges two Ag centers, utilized in antimicrobial coatings.

References

-

Schobert, R., & Schlenk, A. (2008). Tetramic and tetronic acids: An update on new derivatives and biological aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203-4221.[1] [1]

-

Jeong, Y. C., et al. (2013).[1] Synthesis and antibacterial activity of monocyclic 3-carboxamide tetramic acids. Beilstein Journal of Organic Chemistry, 9, 1860–1866. [1]

-

Gellman, S. H., et al. (1992).[1][3] N-Malonylglycine derivatives: Synthesis and crystal structure. Journal of the American Chemical Society, 114(12), 4834–4843.

-

Barakat, A., et al. (2018).[1] Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex. Journal of Molecular Structure, 1161, 448-455.[1] [1]

-

Fletcher, M. D. (1995).[1] The synthesis and conformational behaviour of partially modified retro-inverso peptides. University of Bath.[1]

Sources

NMR spectroscopy of 3-(Carboxymethylamino)-3-oxopropanoic acid

Application Note: NMR Spectroscopy of 3-(Carboxymethylamino)-3-oxopropanoic acid

Abstract

This application note provides a definitive protocol for the structural characterization of 3-(Carboxymethylamino)-3-oxopropanoic acid (N-Malonylglycine) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a polar, dicarboxylic acid metabolite, this compound presents specific challenges regarding pH-dependent chemical shift variation and solvent exchange. This guide outlines a self-validating workflow using 1H, 13C, and 2D HMBC experiments to unambiguously assign the structure, distinguishing it from isomeric succinyl derivatives.

Introduction & Structural Logic

3-(Carboxymethylamino)-3-oxopropanoic acid (C5H7NO5) consists of a glycine moiety acylated by a malonyl group. Its structural elucidation requires distinguishing between two distinct methylene (

Structural Connectivity:

-

Methylene A (Glycyl): Adjacent to a carboxyl and an amide nitrogen.

-

Methylene C (Malonyl): Flanked by two carbonyls (amide and carboxyl).

-

Carbonyl B (Amide): The bridge between the two moieties.

The primary analytical challenge is the similarity in chemical environment between the two methylene groups. High-field NMR (400 MHz+) with 2D correlation is required for absolute assignment.

Sample Preparation Protocol

Principle: The chemical shifts of dicarboxylic acids are highly sensitive to pH due to the fast exchange of acidic protons. To ensure reproducibility and spectral library matching, pH control is mandatory.

Materials:

-

Solvent: Deuterium Oxide (

, 99.9% D) or DMSO- -

Buffer: Phosphate buffer (100 mM, pH 7.4) prepared in

is recommended for biological relevance. -

Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP. Avoid TMS for aqueous samples.[1]

Step-by-Step Procedure:

-

Weighing: Accurately weigh 5–10 mg of the analyte into a clean vial.

-

Dissolution: Add 600

of the selected solvent ( -

Mixing: Vortex until fully dissolved. If using DMSO-

, ensure the sample is dry; water peaks can obscure the glycine region. -

Transfer: Transfer to a high-quality 5mm NMR tube.

-

Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.

Acquisition Parameters (Standard Operating Procedure)

To guarantee high-quality data suitable for publication or regulatory submission, follow these acquisition parameters.

| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | 2D HMBC |

| Pulse Sequence | zg30 (or noesypr1d for water supp.) | zgpg30 (Proton decoupled) | hmbcgpndqf |

| Scans (NS) | 16 - 64 | 1024 - 4096 | 16 - 32 per increment |

| Relaxation Delay (D1) | 2.0 - 5.0 s (Ensure > 3*T1) | 2.0 s | 1.5 s |

| Spectral Width | 12 ppm (-2 to 10 ppm) | 240 ppm (-10 to 230 ppm) | F2: 12 ppm, F1: 240 ppm |

| Temperature | 298 K | 298 K | 298 K |

Expert Insight: For quantitative 1H NMR (qNMR), extend the relaxation delay (D1) to at least 15 seconds to account for the long T1 relaxation times of the isolated methylene protons.

Spectral Analysis & Assignment

Predicted & Typical Chemical Shifts (pH 7.4 in )

The following table summarizes the expected resonances. Note that in

| Position | Group | Nucleus | Shift ( | Multiplicity | Key HMBC Correlations |

| 1 | Glycine | 1H | 3.90 - 3.98 | Singlet | Gly-COOH, Amide C=O |

| 2 | Malonyl | 1H | 3.30 - 3.45 | Singlet | Mal-COOH, Amide C=O |

| 3 | Glycine | 13C | 43.0 - 44.0 | - | - |

| 4 | Malonyl | 13C | 45.0 - 47.0 | - | - |

| 5 | Amide | 13C | 169.0 - 171.0 | - | Both |

| 6 | Malonyl | 13C | 172.0 - 174.0 | - | Malonyl |

| 7 | Glycine | 13C | 175.0 - 177.0 | - | Glycine |

Structural Validation Logic (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "self-validating" step. It proves the connectivity across the amide bond.

-

The "Bridge" Signal: The Amide Carbonyl (~170 ppm) is the only carbon that will show correlations to both proton singlets.

-

Correlation 1: Malonyl protons

Amide C=O ( -

Correlation 2: Glycine protons

Amide C=O (

-

-

Differentiation: The Glycine Carboxyl (~176 ppm) will only correlate to the Glycine protons (3.9 ppm). The Malonyl Carboxyl (~173 ppm) will only correlate to the Malonyl protons (3.3 ppm).

Visualization of Workflow & Logic

Figure 1: Experimental Workflow

Caption: Standardized workflow for the NMR characterization of polar organic acids.

Figure 2: HMBC Connectivity Logic

Caption: HMBC correlations establishing the amide linkage. The central Amide C=O correlates to both proton sets.

Troubleshooting & Common Artifacts

-

Water Suppression Artifacts:

-

Issue: The Glycine methylene signal (~3.9 ppm) is close to the water suppression region (~4.7 ppm) but usually safe. However, if the baseline is distorted, the integration may be inaccurate.

-

Solution: Use Excitation Sculpting or WET solvent suppression instead of standard Presaturation if the baseline is rolling.

-

-

pH Drift:

-

Issue: Chemical shifts of the alpha-protons can shift by >0.5 ppm if the carboxylates are protonated (pH < 3).

-

Solution: Always check the pH of the NMR tube after preparation. If shifts do not match the table, adjust pH to 7.4 with NaOD/DCl.

-

-

Rotamers:

-

Issue: In DMSO-

, restricted rotation around the amide bond may cause signal doubling (cis/trans isomers). -

Solution: This is normal.[2] Coalescence can be achieved by heating the probe to 320-330 K. In

, this is rarely observed due to fast exchange and solvent interaction.

-

References

-

Human Metabolome Database (HMDB). Metabocard for N-Malonylglycine (HMDB0000657). Available at: [Link]

-

Wishart, D.S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. Available at: [Link]

- Claridge, T.D.W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Standard text for HMBC/HSQC parameter setup).

-

Biological Magnetic Resonance Data Bank (BMRB). Metabolomics Standards.[3] Available at: [Link]

Sources

Application Note: N-Malonylglycine as a Diagnostic Metabolite Standard

This Application Note serves as a comprehensive technical guide for the use of N-Malonylglycine (MG) as a diagnostic standard in the analysis of Inborn Errors of Metabolism (IEM), specifically Malonyl-CoA Decarboxylase Deficiency (MCD) .

Abstract & Clinical Significance

N-Malonylglycine (MG) is a specific secondary metabolite formed by the conjugation of accumulated Malonyl-CoA with glycine. Its quantification in urine is the "Gold Standard" for confirming Malonyl-CoA Decarboxylase Deficiency (MCD) , a rare autosomal recessive disorder (OMIM #248360).

While Malonic Acid is the primary marker, it can be elevated due to artifacts or other metabolic shifts. N-Malonylglycine provides high diagnostic specificity because its formation requires the specific accumulation of intracellular Malonyl-CoA, distinguishing true metabolic blockages from transient artifacts.

Key Diagnostic Utility:

-

Differentiation: Distinguishes MCD from Combined Malonic and Methylmalonic Aciduria (CMAMMA).

-

Therapeutic Monitoring: Used to assess the efficacy of dietary interventions (low-fat, high-carbohydrate diets) in reducing toxic Malonyl-CoA load.

Biological Context & Pathway

In healthy physiology, Malonyl-CoA is rapidly converted back to Acetyl-CoA by Malonyl-CoA Decarboxylase (MCD). In MCD deficiency, this conversion is blocked. The cell attempts to detoxify the accumulating Malonyl-CoA by conjugating it with glycine via the enzyme Glycine N-acyltransferase (GLYAT) , forming N-Malonylglycine, which is excreted in urine.

Pathway Visualization

The following diagram illustrates the metabolic blockage and the diversion to N-Malonylglycine synthesis.

Figure 1: Metabolic pathway of Malonyl-CoA. The red dashed line indicates the enzymatic block in MCD deficiency, forcing flux toward the N-Malonylglycine detoxification pathway.

Chemical Standards & Properties

To ensure assay reliability, the reference standard must meet strict purity and stability criteria.

| Property | Specification |

| Chemical Name | N-(Carboxyacetyl)glycine |

| CAS Number | 54898-38-9 |

| Molecular Formula | C₅H₇NO₅ |

| Molecular Weight | 161.11 g/mol |

| Solubility | Highly soluble in water (>50 mg/mL); soluble in Methanol. |

| pKa | ~2.8 (Carboxyl 1), ~3.6 (Carboxyl 2) |

| Stability (Solid) | Stable for >2 years at -20°C (desiccated). |

| Stability (Solution) | Aqueous stock (1 mg/mL) stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles. |

Internal Standard (IS):

-

Recommended: N-Malonylglycine-13C3 or N-Malonylglycine-d2.

-

Alternative: N-Succinylglycine-d4 (if specific isotopologue is unavailable).

Analytical Protocol: LC-MS/MS Quantification

This protocol utilizes a Dilute-and-Shoot approach coupled with Negative Electrospray Ionization (ESI-) . This method is superior to traditional butylation (positive mode) methods as it reduces sample preparation time and eliminates derivatization artifacts.

A. Sample Preparation (Urine)

Principle: Minimal manipulation to prevent hydrolysis of the labile acyl bond.

-

Thaw urine samples at room temperature and vortex for 10 seconds.

-

Centrifuge at 12,000 x g for 5 minutes to remove particulates.

-

Dilution:

-

Transfer 50 µL of urine supernatant to a clean autosampler vial/plate.

-

Add 450 µL of Internal Standard Solution (10 µM IS in Mobile Phase A).

-

Note: Final dilution factor is 1:10.

-

-

Vortex gently to mix.

-

Inject 5 µL into the LC-MS/MS system.

B. Liquid Chromatography Conditions

N-Malonylglycine is highly polar and poorly retained on standard C18 columns. A High Strength Silica (HSS) T3 column is required to withstand 100% aqueous conditions and provide adequate retention.

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (improves ionization in neg mode for carboxylic acids).

-

Mobile Phase B: 100% Methanol.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 0 | Hold 100% Aqueous (Focusing) |

| 1.0 | 0 | Start Gradient |

| 6.0 | 90 | Elute Organics |

| 7.0 | 90 | Wash |

| 7.1 | 0 | Re-equilibration |

| 10.0 | 0 | End of Run |

C. Mass Spectrometry Parameters (ESI Negative)

N-Malonylglycine contains two carboxyl groups, making it ionize strongly in negative mode as the [M-H]⁻ ion.

-

Ionization: ESI Negative (ESI-)

-

Capillary Voltage: 2.5 kV

-

Desolvation Temp: 500°C

-

Source Temp: 150°C

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | CE (eV) | Identity |

| N-Malonylglycine | 160.0 | 74.0 | 20 | 15 | Quantifier (Glycine moiety) |

| 160.0 | 116.0 | 20 | 10 | Qualifier (Loss of CO₂) | |

| 160.0 | 58.0 | 20 | 22 | Qualifier | |

| IS (e.g., d2-MG) | 162.0 | 76.0 | 20 | 15 | Quantifier |

Note: The m/z 74 product ion corresponds to the deprotonated glycine fragment [NHCH₂COOH]⁻, a characteristic fragment for all N-acylglycines in negative mode.

Analytical Workflow Diagram

The following diagram details the logical flow from sample collection to data output, emphasizing Quality Control (QC) checkpoints.

Figure 2: "Dilute-and-Shoot" LC-MS/MS workflow for rapid N-Malonylglycine quantification.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following performance metrics must be established in your laboratory:

-

Linearity: 0.5 µM to 500 µM (R² > 0.995).

-

LOD/LOQ:

-

LOD: ~0.1 µM (Signal-to-Noise > 3).

-

LOQ: ~0.5 µM (Signal-to-Noise > 10, CV < 20%).

-

-

Matrix Effects: Assess ion suppression by spiking IS into pooled urine vs. water. If suppression > 20%, increase dilution to 1:20 or 1:50.

-

Normalization: Always report results normalized to Urinary Creatinine (mmol/mol creatinine) to account for urine concentration variability.

-

Reference Range (Healthy): < 2.0 mmol/mol creatinine.

-

MCD Patient Range: Typically > 20 mmol/mol creatinine (often >100).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poor Retention (Rt < 1 min) | Phase Collapse | Use HSS T3 column (100% aqueous compatible). Do not use standard C18. Ensure equilibration time is sufficient (3+ min). |

| Low Sensitivity | Ion Suppression | Increase dilution factor (1:20). Check ESI source cleanliness. |

| Peak Tailing | Metal Chelation | N-Malonylglycine can chelate metals. Add 5 µM EDTA to Mobile Phase A or passivate the LC system. |

| Carryover | Polar adhesion | Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid. |

References

-

Malonyl-CoA Decarboxylase Deficiency (MCD) Clinical Overview Source: Metabolic Support UK

-

Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Source: Analytical Chemistry (ACS Publications)

-

Rapid and efficient LC-MS/MS diagnosis of inherited metabolic disorders Source: Clinical Chemistry and Laboratory Medicine (CCLM)

-

Malonylglycine Chemical Structure & Properties Source: PubChem (NIH)

-

Acylglycine Analysis by UPLC-MS/MS (Method Validation) Source: ResearchGate / Clinical Biochemistry

Sources

Application Note: High-Fidelity Functionalization of N-Malonylglycine (N-MG)

Executive Summary

N-Malonylglycine (N-MG) (

-

Carboxyl Reactivity: It serves as a short, polar linker for bioconjugation, capable of bridging amines in proteins or small molecules.[1]

-

Methylene Acidity: The central methylene group (

) is an "active methylene," susceptible to deprotonation and condensation (e.g., Knoevenagel) under basic conditions.

This guide provides protocols for the chemoselective functionalization of N-MG, distinguishing between carboxyl activation for bioconjugation and methylene derivatization for pharmacophore development.[1]

Chemical Properties & Mechanistic Considerations[1][2][3][4][5][6][7][8]

Before initiating any protocol, the operator must understand the competing reactivities of N-MG.

Reactivity Profile

| Feature | Chemical Structure | Reactivity / Risk |

| Terminal Carboxyl | Standard amide coupling. Less sterically hindered.[1] | |

| Malonyl Carboxyl | More acidic due to proximity to carbonyl. Prone to decarboxylation if heated in acid.[1] | |

| Active Methylene |

Solubility & Stability[1]

-

Solvent Compatibility: Soluble in water, DMSO, and DMF.[1] Poorly soluble in non-polar organics (DCM, Hexane).

-

Instability Warning: Avoid heating N-MG in acidic aqueous solutions above 60°C, as this promotes decarboxylation of the malonyl moiety to acetylglycine.[1]

Decision Matrix & Workflow

The following decision tree outlines the correct protocol selection based on the desired end-product.

Figure 1: Strategic workflow for N-Malonylglycine functionalization.

Protocol A: Controlled Mono-Activation (Bioconjugation)

Objective: To activate one carboxyl group of N-MG for coupling to a primary amine (e.g., Lysine on a protein or an amino-drug) without causing polymerization.

Challenge: N-MG is a diacid.[1] Using stoichiometric equivalents of activating agents will result in a statistical mixture of mono-activated, di-activated (cross-linkers), and unreacted species. Solution: Use a High-Ratio Reverse Titration method.[1] By activating N-MG in large excess relative to the amine target, or by using sub-stoichiometric activation followed by rapid coupling, we favor mono-functionalization.

Materials

-

N-Malonylglycine (N-MG) (High purity >95%)

-

EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)[2]

-

Activation Buffer: 0.1 M MES, pH 5.5

-

Coupling Buffer: PBS, pH 7.4 (Must be amine-free)

-

Quenching Buffer: 1 M Glycine or Hydroxylamine, pH 8.0[1]

Step-by-Step Procedure

-

Solubilization: Dissolve N-MG in Activation Buffer (MES, pH 5.5) to a concentration of 50 mM.

-

Note: If N-MG is difficult to dissolve, pre-dissolve in a minimal volume of dry DMSO before adding buffer.

-

-

Activation (Formation of Semi-Stable NHS Ester): Add EDC (final conc. 5 mM) and Sulfo-NHS (final conc. 10 mM) to the N-MG solution.

-

Stoichiometry: We are using a 10-fold molar excess of N-MG relative to EDC.[1] This ensures that statistically, only one carboxyl group per molecule is activated, preventing the formation of "activated polymers."

-

Incubate: React for 15 minutes at Room Temperature (RT).

-

-

Conjugation: Add the Target Molecule (protein/peptide with primary amine) to the activated mixture.[1]

-

Quenching: Add Quenching Buffer (final conc. 50 mM) to stop the reaction and deactivate any remaining NHS esters. Incubate for 20 minutes.

-

Purification:

-

Small Molecules: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Proteins: Desalting column (PD-10) or Dialysis against PBS.[1]

-

QC & Validation (Protocol A)

-

Mass Spectrometry: Look for the mass shift of +113.02 Da (Malonylglycine - H2O + Amine).[1]

-

Common Failure Mode: If you observe a mass shift of +226 Da, double-activation occurred, bridging two amines.[1] Reduce EDC concentration in Step 2.

Protocol B: Active Methylene Derivatization (Medicinal Chemistry)

Objective: To functionalize the central carbon (

Mechanism: Knoevenagel Condensation.[1][3][4] Warning: This reaction requires a base.[1] Strong bases can cause hydrolysis of the amide bond in N-MG. Use weak organic bases.

Materials

-

N-Malonylglycine Diethyl Ester (Precursor recommended to protect carboxyls)[1]

-

Note: If using free acid N-MG, the carboxyls will consume 2 equivalents of base, requiring 3+ equivalents total.

-

-

Aldehyde Reagent (R-CHO)[1]

-

Catalyst: Piperidine and Glacial Acetic Acid (Catalytic amount)[1]

-

Solvent: Ethanol or Toluene[1]

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-MG (or its ester) (1.0 equiv) and the Target Aldehyde (1.1 equiv) in Ethanol.

-

Catalysis: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).

-

Why: This buffer system promotes enol formation at the methylene group without hydrolyzing the amide bond.[1]

-

-

Reaction: Reflux at 70–80°C for 4–6 hours.

-

Work-up:

-

Deprotection (If Ester was used): Hydrolyze the esters using LiOH in THF/Water (1:1) at 0°C to return to the free acid form for subsequent conjugation.[1]

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation during activation | Isoelectric precipitation of protein or poor solubility of N-MG. | Add up to 10% DMSO; Ensure pH is not near the pI of the protein.[1] |

| Low Conjugation Yield | Hydrolysis of NHS ester before coupling.[1] | Work faster after Step 2; Keep pH < 6.0 during activation, then jump to > 7.0 for coupling.[1] |

| Decarboxylation (Loss of 44 Da) | Thermal instability or low pH.[1] | Do not heat N-MG in acidic buffers.[1] Keep reactions at RT or 4°C. |

| Cyclization (Imide formation) | Formation of cyclic imide between amide N and carboxyl.[1] | Avoid high pH (>9.[1]0) which promotes intramolecular cyclization.[1] |

References

-

Hermanson, G. T. (2013).[1][5] Bioconjugate Techniques (3rd ed.).[1][5] Academic Press.[1]

- The definitive guide on EDC/NHS chemistry and carboxyl activation str

-

Abdel-Megid, M. (2020).[1] Utilities of Active Methylene Compounds and Heterocycles... Chemistry Journal, 7.

- Provides mechanistic insight into the reactivity of malonyl-derived active methylenes.

-

PubChem. (2023).[1] Malonylglycine Compound Summary. National Library of Medicine.[1]

-

Source for physicochemical properties (pKa, solubility).[1]

-

Sources

Strategic Utilization of N-(Carboxyacetyl)glycine in Metabolic Drug Discovery

Content Type: Advanced Application Note & Protocol Guide Subject: Pharmacodynamic Biomarker Validation for Malonyl-CoA Decarboxylase (MCD) Inhibitors

Part 1: The Strategic Imperative

In the high-stakes landscape of metabolic drug discovery, validating target engagement in vivo is often the bottleneck between a hit and a lead. N-(Carboxyacetyl)glycine , commonly referred to as N-Malonylglycine (MG) , has emerged as a critical pharmacodynamic (PD) biomarker.

Its primary utility lies in the development of Malonyl-CoA Decarboxylase (MCD) inhibitors . MCD is a therapeutic target for ischemic heart disease and obesity. Inhibition of MCD shifts cardiac metabolism from fatty acid oxidation to glucose oxidation—a more oxygen-efficient fuel source for the stressed heart.

However, measuring the direct substrate, Malonyl-CoA, is notoriously difficult due to its intracellular confinement and rapid turnover. N-Malonylglycine , a stable downstream metabolite excreted in urine, serves as a robust surrogate marker. An elevation in urinary MG confirms MCD inhibition, providing a non-invasive readout of drug efficacy.

Part 2: Biological Mechanism & Rationale

To utilize N-Malonylglycine effectively, one must understand its origin. It is not a random waste product but a specific overflow metabolite generated when intracellular Malonyl-CoA levels rise.

The Metabolic Shunt

Under normal conditions, MCD converts Malonyl-CoA to Acetyl-CoA.[1][2][3] When a drug inhibits MCD, Malonyl-CoA accumulates. To relieve this pressure, the cell utilizes Glycine N-acyltransferase (GLYAT) to conjugate the excess Malonyl-CoA with glycine, forming N-Malonylglycine, which is then exported to the plasma and filtered into urine.

Visualizing the Pathway

The following diagram illustrates the metabolic flux and the specific point of intervention that validates N-Malonylglycine as a biomarker.

Figure 1: Mechanism of Action.[1][3][4][5] Inhibition of MCD forces Malonyl-CoA into the glycine conjugation pathway, elevating N-Malonylglycine levels.

Part 3: Protocol A - Chemical Synthesis of Reference Standard

Commercial availability of N-Malonylglycine can be sporadic. For rigorous quantitative analysis, synthesizing a high-purity internal standard (or unlabeled standard for calibration) is recommended. This protocol uses a robust carbodiimide coupling strategy.

Objective: Synthesize N-(Carboxyacetyl)glycine (N-Malonylglycine). Yield Target: >80% Purity Target: >98% (HPLC)

Materials

-

Reagents: Glycine ethyl ester hydrochloride, Mono-ethyl malonate (or Potassium ethyl malonate), DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), Triethylamine (TEA), LiOH (Lithium Hydroxide).

-

Solvents: Dichloromethane (DCM), THF, Ethanol.

Step-by-Step Methodology

-

Coupling Reaction (Formation of Protected Intermediate):

-

Dissolve Glycine ethyl ester HCl (10 mmol) and Mono-ethyl malonate (10 mmol) in anhydrous DCM (50 mL).

-

Add TEA (10 mmol) to neutralize the hydrochloride salt. Stir for 10 min at 0°C.

-

Add HOBt (11 mmol) and DCC (11 mmol).

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Note: The urea byproduct will precipitate.

-

Workup: Filter off the dicyclohexylurea. Wash the filtrate with 1N HCl, saturated

, and brine. Dry over

-

-

Hydrolysis (Deprotection):

-

Dissolve the crude diester in a mixture of THF:Water (1:1, 20 mL).

-

Add LiOH (2.5 equivalents, 25 mmol). Stir at room temperature for 4 hours.

-

Monitor by TLC or LC-MS until the starting material is consumed.

-

-

Purification:

-

Acidify the solution to pH 2 using 1N HCl.

-

Extract with Ethyl Acetate (3x). Note: N-Malonylglycine is polar; if extraction is poor, use continuous extraction or lyophilize and purify via preparative HPLC.

-

Recrystallization: Recrystallize from minimal hot water/ethanol to obtain white crystals.

-

-

Validation:

-

Confirm structure via 1H-NMR (

): Look for singlet at -

Confirm Mass: ESI-MS [M-H]- = 160.0.

-

Part 4: Protocol B - LC-MS/MS Quantification

This protocol is designed for the quantification of N-Malonylglycine in murine urine or plasma to support PK/PD studies.

Platform: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo). Ionization: Negative Electrospray Ionization (ESI-).

Sample Preparation

Urine (Dilute-and-Shoot):

-

Thaw urine samples on ice.

-

Centrifuge at 10,000 x g for 5 min to remove particulates.

-

Dilute 10

L of urine with 90 -

Transfer to autosampler vial.

Plasma (Protein Precipitation):

-

Aliquot 20

L of plasma. -

Add 80

L of cold Methanol/Acetonitrile (1:1) containing Internal Standard.[1][6] -

Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to a fresh vial. Evaporate to dryness under

and reconstitute in 100

Chromatographic Conditions

N-Malonylglycine is highly polar and acidic. Standard C18 columns may result in poor retention (elution in void volume). A HILIC or Polar-Embedded C18 column is required.

-

Column: Waters Acquity HSS T3 C18 (1.8

m, 2.1 x 100 mm) OR BEH Amide (HILIC).-

Recommendation: HSS T3 provides better retention for polar acids in reverse phase.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient (for HSS T3):

-

0-1 min: 100% A (Isocratic hold to focus polar analytes).

-

1-5 min: 0%

40% B. -

5-6 min: 95% B (Wash).

-

6.1-8 min: 100% A (Re-equilibration).

-

-

Flow Rate: 0.3 mL/min.[8]

Mass Spectrometry Parameters (MRM)

Operate in Negative Mode . The carboxylic acid groups ionize readily to form [M-H]-.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (V) | Interpretation |

| N-Malonylglycine | 160.0 | 74.0 | 50 | -20 | Quantifier (Glycine fragment) |

| N-Malonylglycine | 160.0 | 116.0 | 50 | -15 | Qualifier (Loss of |

| Internal Standard | Varies | Varies | 50 | -20 | Match to IS used |

Table 1: MRM Transitions. The transition 160 -> 74 corresponds to the cleavage of the amide bond, yielding the deprotonated glycine moiety, a highly specific fragment for N-acyl glycines.

Data Interpretation & Quality Control

-

Linearity:

ng/mL to -

Normalization: For urine samples, normalize N-Malonylglycine concentration to Creatinine levels to account for urine dilution variability. Report data as

mol MG / mmol Creatinine. -

Success Criteria: A successful MCD inhibitor should increase urinary N-Malonylglycine by >2-fold compared to vehicle control in metabolic disease models (e.g., db/db mice or DIO rats).

Part 5: Experimental Workflow Visualization

The following diagram outlines the complete workflow from animal dosing to data generation, ensuring a self-validating loop.

Figure 2: PD Biomarker Workflow. Systematic approach to validating MCD inhibition.

References

-

Dyck, J. R., et al. (2004). "Malonyl-CoA decarboxylase inhibition protects the ischemic heart by inhibiting fatty acid oxidation and stimulating glucose oxidation."[2][4] Circulation Research. Link

-

Schooneman, M. G., et al. (2013). "Acylcarnitines: reflecting or inflicting insulin resistance?" Diabetes.[9][10] (Context on acyl-metabolite profiling). Link

-

Jones, P. M., et al. (2011). "Improved LC-MS/MS detection of acyl-glycines for the diagnosis of organic acidemias." Clinica Chimica Acta. (Methodology basis for N-acylglycine detection). Link

-

Ussher, J. R., et al. (2016). "Malonyl-CoA decarboxylase inhibition suppresses fatty acid oxidation and reduces lactate burden during ischemia-reperfusion." Molecular Metabolism. Link

-

PubChem. "N-Carboxyglycine (Compound Summary)." National Library of Medicine. Link

Sources

- 1. Malonyl-CoA Decarboxylase: A Spotlight on Brain Aspects [mdpi.com]

- 2. Malonyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | A case of malonyl coenzyme A decarboxylase deficiency with novel mutations and literature review [frontiersin.org]

- 4. Malonyl CoA Decarboxylase Inhibition Improves Cardiac Function Post-Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psecommunity.org [psecommunity.org]